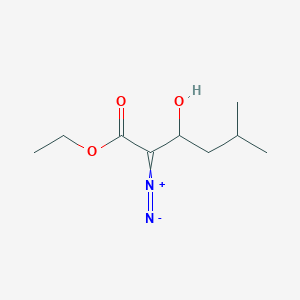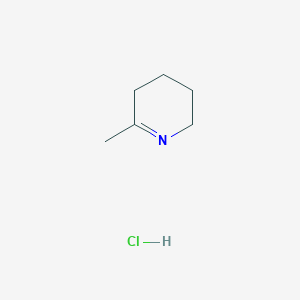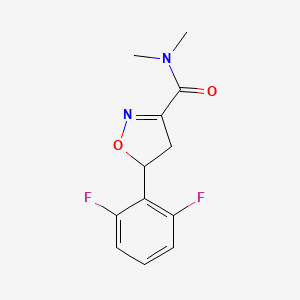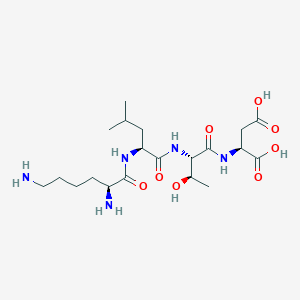![molecular formula C24H14N4O2 B12517629 2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione CAS No. 705974-45-4](/img/structure/B12517629.png)
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione is a complex organic compound belonging to the class of naphthoquinoxaline derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and materials science. The presence of pyrrole and quinoxaline moieties in its structure imparts significant electronic and photophysical properties, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione typically involves the condensation of 1,2-diaminoanthraquinone with various benzil compounds in glacial acetic acid. This reaction proceeds with excellent yield and is fully characterized . Another method involves the use of furan-2,3-diones as synthons, which react with 1,2-diaminoanthraquinone to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. The use of heterogeneous catalysts like propylsulfonic acid functionalized nanozeolite clinoptilolite or reusable polyaniline sulfate salt catalysts has been reported to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrrole and quinoxaline moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, reduced forms of the original compound, and other complex heterocyclic structures .
Wissenschaftliche Forschungsanwendungen
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in redox reactions, interact with biological macromolecules, and modulate various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-f]quinoxaline-7,12-dione: Lacks the pyrrole moieties but shares the quinoxaline core.
2,3-Di(2-pyridyl)naphtho[2,3-f]quinoxaline-7,12-dione: Contains pyridyl groups instead of pyrrole.
5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline: A brominated derivative with similar structural features.
Uniqueness
2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione is unique due to the presence of both pyrrole and quinoxaline moieties, which impart distinct electronic and photophysical properties. This makes it particularly valuable for applications in optoelectronics and as a precursor for the synthesis of more complex molecules .
Eigenschaften
CAS-Nummer |
705974-45-4 |
|---|---|
Molekularformel |
C24H14N4O2 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2,3-bis(1H-pyrrol-2-yl)naphtho[3,2-f]quinoxaline-7,12-dione |
InChI |
InChI=1S/C24H14N4O2/c29-23-13-5-1-2-6-14(13)24(30)19-15(23)9-10-18-20(19)28-22(17-8-4-12-26-17)21(27-18)16-7-3-11-25-16/h1-12,25-26H |
InChI-Schlüssel |
XMVJYHXJLHDQRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(C(=N4)C5=CC=CN5)C6=CC=CN6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)


![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)




![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)
